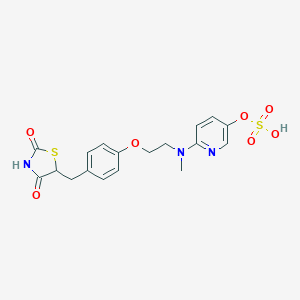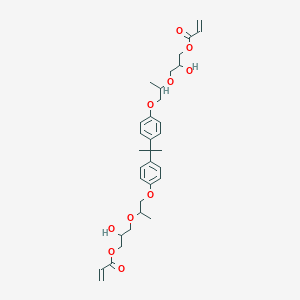
Bisphenol A propoxylate glycerolate diacrylate
Vue d'ensemble
Description
Bisphenol A propoxylate glycerolate diacrylate is a chemical compound with the molecular formula C33H44O10. It is a derivative of bisphenol A, which is commonly used in the production of polycarbonate plastics and epoxy resins. This compound is known for its applications in UV-curable coatings, adhesives, and inks due to its ability to form cross-linked polymer networks upon exposure to ultraviolet light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bisphenol A propoxylate glycerolate diacrylate typically involves the reaction of bisphenol A with propylene oxide to form bisphenol A propoxylate. This intermediate is then reacted with glycerol and acrylic acid to produce the final diacrylate compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Bisphenol A propoxylate glycerolate diacrylate primarily undergoes polymerization reactions, particularly free radical polymerization when exposed to UV light. This process leads to the formation of cross-linked polymer networks, which are essential for its applications in coatings and adhesives .
Common Reagents and Conditions:
Photoinitiators: Compounds such as benzoin methyl ether or 2,2-dimethoxy-2-phenylacetophenone are commonly used to initiate the polymerization process.
Major Products: The primary product of the polymerization reaction is a cross-linked polymer network, which exhibits enhanced mechanical properties, chemical resistance, and thermal stability .
Applications De Recherche Scientifique
Bisphenol A propoxylate glycerolate diacrylate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of UV-curable polymers and coatings.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: It is employed in the formulation of dental adhesives and restorative materials.
Industry: The compound is used in the production of high-performance coatings, adhesives, and inks for various industrial applications
Mécanisme D'action
The mechanism of action of bisphenol A propoxylate glycerolate diacrylate involves the formation of free radicals upon exposure to UV light. These free radicals initiate the polymerization of the acrylate groups, leading to the formation of a cross-linked polymer network. The molecular targets include the carbon-carbon double bonds in the acrylate groups, which undergo addition reactions to form the polymer chains .
Comparaison Avec Des Composés Similaires
Bisphenol A glycerolate diacrylate: Similar in structure but lacks the propoxylate groups.
Bisphenol A dimethacrylate: Contains methacrylate groups instead of acrylate groups.
Ethylene glycol dimethacrylate: A simpler diacrylate compound used in similar applications.
Uniqueness: Bisphenol A propoxylate glycerolate diacrylate is unique due to the presence of both propoxylate and glycerolate groups, which enhance its flexibility and reactivity compared to other similar compounds. This makes it particularly suitable for applications requiring high-performance UV-curable materials .
Propriétés
IUPAC Name |
[2-hydroxy-3-[1-[4-[2-[4-[2-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxy]propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O10/c1-7-31(36)42-21-27(34)19-38-23(3)17-40-29-13-9-25(10-14-29)33(5,6)26-11-15-30(16-12-26)41-18-24(4)39-20-28(35)22-43-32(37)8-2/h7-16,23-24,27-28,34-35H,1-2,17-22H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLWOYOSOVIAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC(COC(=O)C=C)O)OCC(COC(=O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400126 | |
| Record name | Bisphenol A propoxylate glycerolate diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105650-05-3 | |
| Record name | Bisphenol A propoxylate glycerolate diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)
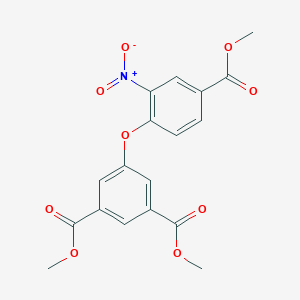
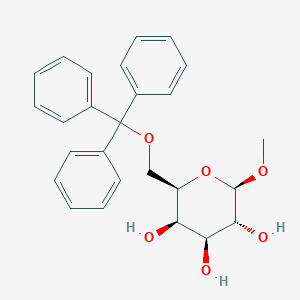
![N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine](/img/structure/B21078.png)
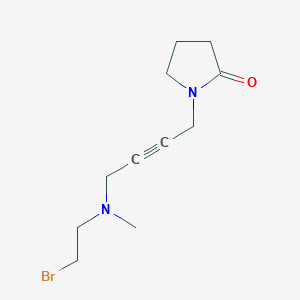
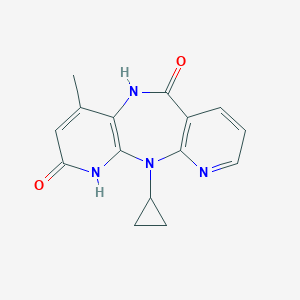


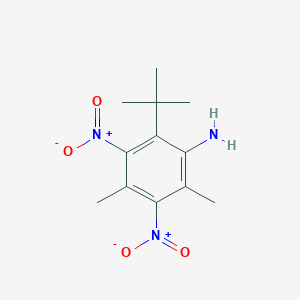
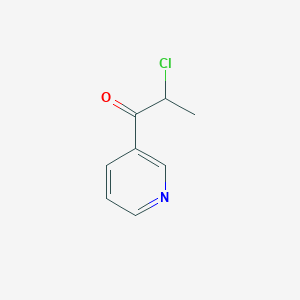
![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)
